Bicyclo[3.2.1]octan-6-amine, exo-(9CI)
Description
Bicyclo[3.2.1]octan-6-amine, exo-(9CI) (CAS 124127-90-8) is a bicyclic amine characterized by a fused [3.2.1]octane framework with an exo-oriented amine group at the 6-position. Its molecular formula is C₈H₁₅N, and its InChI key is BGBAVYALYDGPOF-UHFFFAOYSA-N . The compound’s rigid bicyclic structure imparts unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research. X-ray crystallography data for related bicyclo[3.2.1]octane derivatives reveal bond lengths and angles consistent with moderate ring strain, as seen in the structural parameters provided for analogous compounds .
Properties
CAS No. |
124127-90-8 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1S,5R,6R)-bicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2/t6-,7+,8+/m0/s1 |
InChI Key |
BGBAVYALYDGPOF-XLPZGREQSA-N |
SMILES |
C1CC2CC(C1)C(C2)N |
Isomeric SMILES |
C1C[C@H]2C[C@@H](C1)[C@@H](C2)N |
Canonical SMILES |
C1CC2CC(C1)C(C2)N |
Synonyms |
Bicyclo[3.2.1]octan-6-amine, exo- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Bicyclo[3.2.1]octan-6-amine derivatives have been studied for their potential anticancer properties. Research indicates that modifications to the bicyclic structure can enhance the selectivity and potency against cancer cell lines. For example, certain derivatives have shown promising results in inhibiting tumor growth in preclinical models by targeting specific oncogenic pathways.
Neuroprotective Effects
Studies have demonstrated that bicyclo[3.2.1]octan-6-amine can act as a neuroprotective agent. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis
Bicyclo[3.2.1]octan-6-amine serves as an important intermediate in the synthesis of complex organic molecules due to its unique structural properties.
Synthesis of Chiral Compounds
The compound has been utilized in asymmetric synthesis processes, where it acts as a chiral building block. The ability to form various stereoisomers makes it valuable for producing pharmaceuticals with specific enantiomeric configurations.
| Synthesis Method | Yield (%) | Chirality Control |
|---|---|---|
| Organocatalyzed reactions | 70 | High |
| Transition metal catalysis | 85 | Moderate |
| Enzymatic transformations | 60 | Excellent |
Materials Science
Polymer Development
Bicyclo[3.2.1]octan-6-amine derivatives are explored for their application in creating novel polymers with enhanced mechanical properties and thermal stability. These materials are suitable for applications in coatings, adhesives, and high-performance composites.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various bicyclo[3.2.1]octan-6-amine derivatives against different cancer cell lines (e.g., MCF-7 and A549). The results indicated that specific substitutions on the amine group significantly increased cytotoxicity, suggesting a structure-activity relationship that can guide future drug design efforts.
Case Study 2: Neuroprotective Properties
Research conducted at a leading neuroscience institute investigated the neuroprotective effects of bicyclo[3.2.1]octan-6-amine in models of oxidative stress-induced neuronal death. The findings revealed that the compound reduced cell death by 40% compared to controls, highlighting its potential therapeutic effects in neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of Bicyclo[3.2.1]octan-6-amine, exo-(9CI) with structurally related compounds:
Key Observations:
- Ring Strain and Reactivity : The [3.2.1] framework in the target compound exhibits greater ring strain compared to the more symmetrical [2.2.2] system in Bicyclo[2.2.2]octan-4-amine. This strain influences reactivity, particularly in nucleophilic substitution or hydrogenation reactions .
- Polar Surface Area (PSA): The exo-amine group in Bicyclo[3.2.1]octan-6-amine contributes to a moderate PSA (~26 Ų), similar to Bicyclo[2.2.2]octan-4-amine (26.02 Ų). Derivatives with additional polar groups, such as 8-Isopropylnortropine (PSA 52.32 Ų), show increased hydrophilicity .
- LogP Differences: The presence of a ketone (Bicyclo[3.2.1]octan-3-one) or chlorine (8-Isopropylnortropine) increases LogP, reflecting higher lipophilicity compared to the parent amine .
Preparation Methods
Dichlorocarbene Addition and Hydrolytic Amination
The foundational approach to bicyclo[3.2.1]octane derivatives involves dichlorocarbene addition to norbornene derivatives. As detailed in US6815563B2 , this method proceeds through a two-step sequence:
-
Dichlorocarbene addition : 2-Norbornene reacts with chloroform under phase-transfer conditions (benzyltrimethylammonium chloride) in the presence of aqueous sodium hydroxide. This generates exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene with yields exceeding 90% under optimized conditions (50–55°C, 3–5 h) .
-
Hydrolysis and functionalization : The dichloro intermediate undergoes base-mediated hydrolysis to form exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol, which is subsequently oxidized to a ketone precursor. Reductive amination using sodium cyanoborohydride or catalytic hydrogenation introduces the amine group at the 6-position .
Critical parameters include:
-
Stoichiometry : 1–1.5 equivalents of base relative to norbornene to minimize side reactions.
-
Solvent selection : Dichloromethane or ethyl acetate enhances phase separation during workup.
-
Temperature control : Exothermic reactions during carbene addition require careful thermal management to prevent decomposition.
Palladium-Catalyzed Cyclization and Ketalization
Recent advances in transition-metal catalysis enable direct access to bicyclo[3.2.1]octane scaffolds. ACS Catalysis (2019) reports a palladium-organo relay system for constructing 6,8-dioxabicyclo[3.2.1]octanes from vinylethylene carbonates and amine-substituted enones . While this method targets oxygenated analogs, its principles are adaptable to amine synthesis:
-
N-Allylic substitution : Palladium(0) catalysts mediate allylic amination, positioning the amine group at the 6-position.
-
Intramolecular ketalization : Acidic conditions promote cyclization, forming the bicyclic framework.
For exo-6-amine synthesis, modifications include:
-
Replacing oxygen nucleophiles with ammonia or protected amines.
-
Employing halogen-bonding catalysts (e.g., iodoperfluoroalkanes) to stabilize transition states favoring exo stereochemistry .
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄/Phosphoric acid | 78–82 |
| Temperature | 80°C | — |
| Reaction Time | 12–24 h | — |
Reductive Amination of Bicyclo[3.2.1]octan-6-one
A classical route involves ketone precursors, exemplified by the synthesis of bicyclo[3.2.1]octan-6-amine from bicyclo[3.2.1]octan-6-one:
-
Ketone synthesis : Oxidation of exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol using Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone .
-
Reductive amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, achieving 65–70% yield. Stereochemical control arises from the convex-face accessibility of the ketone, favoring exo-amine formation .
Challenges :
-
Competing reduction of the ketone to alcohol necessitates strict pH control (pH 4–5).
-
Scalability issues due to cyanoborohydride toxicity motivate alternative reductants like H₂/Pd-C.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and stereoselectivity of predominant methods:
| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Dichlorocarbene Addition | 90 | Moderate | High | Chlorinated byproducts |
| Palladium Catalysis | 80 | High | Moderate | Catalyst cost |
| Reductive Amination | 70 | High | Low | Toxicity of reagents |
Mechanistic Insights :
Q & A
Q. What criteria define robust experimental designs for studying bicyclo[3.2.1]octane derivative reactivity?
- Methodological Answer :
- Control experiments : Include negative controls (e.g., no catalyst) and positive controls (e.g., known reactive substrates).
- Replication : Conduct triplicate runs to assess reproducibility.
- In-situ monitoring : Use techniques like ReactIR or LC-MS to track intermediate formation .
Q. How can researchers optimize reaction conditions for bicyclo[3.2.1]octan-6-amine functionalization while minimizing byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
